molecular formula C15H11FN2OS B2574116 3-allyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105232-70-9

3-allyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2574116
CAS No.: 1105232-70-9
M. Wt: 286.32
InChI Key: UQRKGIUGMUGFNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Allyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a fused thiophene-pyrimidine core. The molecule is substituted with an allyl group at the 3-position and a 3-fluorophenyl moiety at the 7-position.

Properties

IUPAC Name

7-(3-fluorophenyl)-3-prop-2-enylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS/c1-2-6-18-9-17-13-12(8-20-14(13)15(18)19)10-4-3-5-11(16)7-10/h2-5,7-9H,1,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRKGIUGMUGFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=NC2=C(C1=O)SC=C2C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves heating thiophene-2-carboxamides in formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach uses 2-amino-thiophene-3-carboxylate derivatives as substrates, which are cyclized using reagents like triethyl orthoformate or dimethylformamide dimethylacetal .

Industrial Production Methods

Industrial production of thieno[3,2-d]pyrimidine derivatives often employs Pd-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines. This method provides high yields and is suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-allyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity:
Research indicates that thienopyrimidine derivatives exhibit promising anticancer properties. 3-allyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one has been investigated for its ability to inhibit tumor cell proliferation. A study highlighted its effectiveness in inhibiting cell growth in various cancer cell lines, suggesting a potential role as an anticancer agent .

2. Enzyme Inhibition:
This compound has been explored as a potential inhibitor of key enzymes involved in cancer metabolism. For instance, its structural components are conducive to binding with targets such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical in nucleotide synthesis pathways. The inhibition of these enzymes can lead to reduced tumor growth and increased efficacy of existing chemotherapeutic agents .

3. Antimicrobial Properties:
The compound's unique structure also suggests potential antimicrobial activities. Studies have shown that similar thienopyrimidine derivatives possess antibacterial and antifungal properties, making this compound a candidate for further investigation in the development of new antimicrobial therapies .

Biological Research Applications

1. Structure-Activity Relationship Studies:
The compound serves as a valuable model for structure-activity relationship (SAR) studies aimed at optimizing the biological activity of thienopyrimidine derivatives. By modifying functional groups on the thieno[3,2-d]pyrimidine core, researchers can assess the impact on biological activity and selectivity against various targets .

2. Target Identification:
Studies have utilized this compound to identify biological targets through high-throughput screening methods. Its ability to modulate enzyme activity makes it a useful tool in elucidating the mechanisms of action of related compounds .

Industrial Applications

1. Material Science:
Beyond biological applications, this compound is being explored for its utility in material science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). The electronic properties imparted by the thienopyrimidine structure make it suitable for applications in organic electronics.

Comparative Data Table

Application AreaSpecific Use CaseReferences
Medicinal ChemistryAnticancer agent; enzyme inhibitor ,
Biological ResearchSAR studies; target identification ,
Industrial ApplicationsOrganic semiconductors; LED development

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidin-4(3H)-one derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents. Below is a systematic comparison with structurally related compounds:

Substituent Effects on Physical Properties
Compound Name Substituents (Position) Melting Point (°C) Yield (%) Key Synthesis Step(s) Evidence ID
3-Allyl-7-(3-fluorophenyl)-thieno[3,2-d]pyrimidin-4(3H)-one Allyl (3), 3-fluorophenyl (7) N/A N/A Likely via allylation of precursor Inferred
3-Methyl-7-(3-methoxyphenyl)-thieno[3,2-d]pyrimidin-4(3H)-one (3a) Methyl (3), 3-methoxyphenyl (7) 148–150 48 Methylation with CH3I/K2CO3
3-Methyl-7-(3-hydroxyphenyl)-thieno[3,2-d]pyrimidin-4(3H)-one (3b) Methyl (3), 3-hydroxyphenyl (7) 303–304 57 O-demethylation using BF3·SMe2
7-Phenyl-3-(3-trifluoromethylbenzyl)-thieno[3,2-d]pyrimidin-4(3H)-one 3-Trifluoromethylbenzyl (3), phenyl (7) N/A N/A Commercial synthesis (Hairui Chemical)

Key Observations :

  • Alkyl vs.
  • Fluorine vs. Methoxy/Hydroxy Groups: The 3-fluorophenyl group in the target compound introduces electronegativity without hydrogen-bonding capacity, contrasting with 3-methoxyphenyl (electron-donating) and 3-hydroxyphenyl (hydrogen-bond donor) groups in analogs .
  • Melting Points : Hydroxyl-substituted derivatives (e.g., 3b) exhibit significantly higher melting points (303–304°C) due to intermolecular hydrogen bonding, whereas methylated analogs (e.g., 3a) melt at lower temperatures (148–150°C) .
Pharmacokinetic Considerations
  • Lipophilicity: The 3-fluorophenyl group may enhance membrane permeability compared to non-fluorinated analogs (e.g., 3a, 3b) .
  • Metabolic Stability : Allyl groups are susceptible to oxidation, whereas benzyl or trifluoromethyl groups (e.g., ) may confer greater stability .

Biological Activity

Overview

3-allyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the thieno[3,2-d]pyrimidine family, recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly against Mycobacterium tuberculosis and various cancer types.

The primary biological activity of this compound is linked to its inhibition of the Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis. This enzyme plays a crucial role in the energy metabolism of the bacterium. By inhibiting Cyt-bd, the compound disrupts the energy production pathways essential for bacterial survival, leading to significant antimycobacterial effects against strains like Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG .

The compound exhibits several notable biochemical properties:

  • Inhibition of Cyt-bd : This results in altered energy metabolism in Mycobacterium tuberculosis, which is critical for its survival.
  • Antimycobacterial Activity : Demonstrated significant activity against various strains of tuberculosis bacteria, showcasing its potential as an anti-tubercular agent .

Table 1: Summary of Biological Activity

Biological ActivityTargetEffect
AntimycobacterialCytochrome bd oxidaseInhibition leads to energy disruption in M. tuberculosis
AnticancerVEGFR-2Induces apoptosis in cancer cells

Research Findings

Recent studies have highlighted the compound's potential in oncology. It has been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , which is crucial for tumor angiogenesis. The inhibition of this receptor leads to reduced tumor growth and increased apoptosis in various cancer cell lines .

Case Study: Anticancer Activity

In a specific study examining the anticancer properties of this compound:

  • Cell Lines Tested : Various human cancer cell lines were treated with different concentrations of the compound.
  • Results : The compound exhibited a dose-dependent inhibition of cell proliferation with IC50 values indicating potent activity against specific cancer types.

Synthetic Routes

The synthesis of this compound typically involves cyclization reactions starting from thiophene derivatives. One common method includes heating thiophene-2-carboxamides in formic acid .

Table 2: Synthetic Methods

MethodDescription
CyclizationInvolves heating thiophene derivatives
Pd-catalyzed carbonylationSuitable for large-scale synthesis

Q & A

Q. What are the common synthetic routes for preparing thieno[3,2-d]pyrimidin-4(3H)-one derivatives, and how can they be adapted for 3-allyl-7-(3-fluorophenyl) substitution?

Thieno[3,2-d]pyrimidin-4(3H)-one derivatives are typically synthesized via cyclization of 2-aminothiophene-3-carbonitrile precursors using reagents like Vilsmeier-Haack (DMF-POCl₃). For example, room-temperature stirring followed by reflux in acetic anhydride yields the core scaffold . To introduce the 3-allyl and 7-(3-fluorophenyl) groups, a two-step approach is recommended:

Substitution at position 3 : Allyl bromide or allyl chloride can be used in a nucleophilic substitution reaction under basic conditions (e.g., K₂CO₃ in DMF).

Arylation at position 7 : A Suzuki-Miyaura coupling with 3-fluorophenylboronic acid, using Pd(PPh₃)₄ as a catalyst, ensures regioselectivity .
Key validation: Monitor reaction progress via TLC and confirm regiochemistry using NOESY NMR to distinguish between C-3 and C-7 substituents.

Q. What spectroscopic techniques are critical for characterizing 3-allyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one?

  • ¹H NMR : Identify allyl protons (δ 5.2–5.8 ppm for vinyl protons; δ 4.6–5.0 ppm for CH₂) and 3-fluorophenyl aromatic signals (meta-fluorine causes splitting into doublets, δ 7.2–7.6 ppm) .
  • ¹³C NMR : Confirm the carbonyl (C-4, δ ~160 ppm) and fluorophenyl carbon-fluorine coupling (J = 245 Hz) .
  • IR : Look for C=O stretching (~1680 cm⁻¹) and C-F absorption (~1220 cm⁻¹) .
  • X-ray crystallography : Resolve positional ambiguity; for example, single-crystal studies on analogous compounds show mean C–C bond lengths of 0.004 Å, ensuring structural accuracy .

Q. How is preliminary biological activity screening conducted for this compound?

  • In vitro assays : Screen against target enzymes (e.g., PDE7 for neurological studies or Plasmodium falciparum for antimalarial potential ).
  • Cellular models : Test cytotoxicity in murine B16 melanoma cells (IC₅₀ determination) to assess melanin synthesis modulation .
  • Positive controls : Compare with reference inhibitors (e.g., kojic acid for tyrosinase inhibition ).

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, and what are common pitfalls?

  • Optimization strategies :
    • Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 120°C vs. 4 h reflux) .
    • Employ phase-transfer catalysts (e.g., TBAB) for Suzuki-Miyaura coupling to enhance boronic acid reactivity .
  • Pitfalls :
    • Regiochemical ambiguity : Allyl groups may migrate during cyclization; confirm via 2D NMR.
    • Fluorine lability : Avoid strong bases (e.g., NaOH) to prevent defluorination; use mild conditions (pH 6–8) .

Q. How do structural modifications at C-3 and C-7 impact phosphodiesterase 7 (PDE7) inhibition?

  • C-3 substitution : Allyl groups improve ligand efficiency (LE > 0.4) but reduce selectivity; bulkier groups (e.g., cyclopentyl) enhance PDE7 binding (IC₅₀ = 9 nM) but increase off-target effects .
  • C-7 substitution : 3-Fluorophenyl boosts potency (ΔG = -9.2 kcal/mol in docking studies) due to hydrophobic interactions with PDE7’s Phe-686 residue. However, electron-withdrawing groups (e.g., nitro) diminish activity by disrupting π-π stacking .
    Data contradiction: While 7-aryl groups generally enhance PDE7 affinity, some studies report reduced cellular efficacy due to poor membrane permeability .

Q. How can computational modeling guide the design of derivatives with improved tyrosinase inhibition?

  • Molecular docking : Use AutoDock Vina to simulate binding to tyrosinase’s active site (PDB: 2Y9X). Key interactions:
    • The thienopyrimidinone core forms hydrogen bonds with His-263.
    • The 3-fluorophenyl group occupies the hydrophobic pocket near Met-280 .
  • QSAR studies : Correlate Hammett σ values of substituents with IC₅₀. Meta-fluorine (σ = 0.34) balances electron withdrawal and hydrophobicity, optimizing inhibition .

Q. How should researchers resolve contradictions in reported anticancer activity data for thieno[3,2-d]pyrimidin-4(3H)-one derivatives?

  • Case study : Shyyka et al. (2018) reported IC₅₀ = 2.1 µM against MCF-7 cells , while Olivella et al. (2015) observed no activity (IC₅₀ > 50 µM) .
  • Resolution strategies :
    • Assay conditions : Verify serum concentration (e.g., 10% FBS may sequester hydrophobic compounds).
    • Metabolic interference : Test in hypoxia-mimicking conditions (e.g., CoCl₂ treatment) to account for ROS-mediated cytotoxicity .
    • Structural nuances : Confirm the presence of a 3-allyl group, which enhances membrane permeability vs. bulkier substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.